3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone
Overview
Description
3-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone is an organic compound that features a benzophenone core substituted with a 1,3-dioxolane ring and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone typically involves the acetalization of benzophenone derivatives with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing in toluene with p-toluenesulfonic acid as the catalyst, which facilitates the removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of alternative catalysts such as zirconium tetrachloride (ZrCl4) can improve the selectivity and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or organolithium compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or organolithium reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
3-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclic acetals and ketals.
Biology: Investigated for its potential as a protective group for carbonyl compounds in biochemical studies.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone involves its ability to form stable cyclic acetals and ketals. This stability is due to the presence of the 1,3-dioxolane ring, which provides resistance to hydrolysis and oxidation. The compound can interact with various molecular targets, including enzymes and receptors, through its benzophenone core and dioxolane ring .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Similar in structure but with a six-membered ring.
Tetrahydrofuran (THF): Related by the replacement of a methylene group with an oxygen atom.
1,2-Dioxolane: An isomer with adjacent oxygen centers.
Uniqueness
3-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone is unique due to its combination of a benzophenone core with a 1,3-dioxolane ring and a methyl group. This structure provides enhanced stability and reactivity compared to other similar compounds, making it valuable in various applications .
Properties
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-(4-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-12-5-7-13(8-6-12)16(18)14-3-2-4-15(11-14)17-19-9-10-20-17/h2-8,11,17H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEQTSXOQBUVIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C3OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645045 | |
Record name | [3-(1,3-Dioxolan-2-yl)phenyl](4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-85-3 | |
Record name | Methanone, [3-(1,3-dioxolan-2-yl)phenyl](4-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898778-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(1,3-Dioxolan-2-yl)phenyl](4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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